5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one
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Overview
Description
5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a complex organic compound that features a unique combination of benzofuran, pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones or β-ketoesters.
Coupling Reactions: The benzofuran and pyrimidine intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzofuran moiety can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized phenyl derivatives with groups such as nitro, bromo, or alkyl.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,3-dihydrobenzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical reactivity.
2-Phenylpyrimidin-4(1H)-one derivatives: These compounds share the pyrimidine core and are studied for their biological activities.
Benzofuran-pyrimidine hybrids: These compounds combine both moieties and are explored for their potential therapeutic applications.
Uniqueness
What sets 5-((6-Hydroxy-2,3-dihydrobenzofuran-5-yl)methyl)-6-methyl-2-phenylpyrimidin-4(1H)-one apart is the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure allows for distinct interactions with biological targets and offers opportunities for the development of new synthetic methodologies and applications.
Biological Activity
The compound 5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety, which is known to influence biological activity significantly.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of hydroxyl and other substituents on the benzofuran ring enhances antibacterial activity against various pathogens. For instance, studies have shown that compounds with specific substitutions can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzofuran Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 12.5 µg/mL |
Compound B | Escherichia coli | 25 µg/mL |
Compound C | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have shown that related pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress in cancer cells .
Case Study:
In a study involving various cancer cell lines, a derivative similar to the target compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research suggests that derivatives with similar structures can effectively reduce inflammation in models of arthritis and other inflammatory diseases .
The biological activities of This compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Many benzofuran derivatives act by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Receptor Modulation: The compound may interact with various receptors involved in pain and inflammation, leading to reduced symptoms.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Properties
CAS No. |
18006-89-8 |
---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methyl-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H18N2O3/c1-12-16(10-15-9-14-7-8-25-18(14)11-17(15)23)20(24)22-19(21-12)13-5-3-2-4-6-13/h2-6,9,11,23H,7-8,10H2,1H3,(H,21,22,24) |
InChI Key |
NQQXPLWAMFAWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC3=C(C=C4C(=C3)CCO4)O |
Origin of Product |
United States |
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